Scaffold Hybridization Index: Unique 3-Methylisoxazole-5-Carboxamido Pharmacophore on a 4-Phenylthiazole-5-Carboxylate Core
The compound combines a 3-methylisoxazole-5-carboxamide moiety (not 4-carboxamide) with a 4-phenylthiazole-5-carboxylic acid ethyl ester core—a specific regioisomeric pattern not found in the major isoxazole-thiazole series literature. In the isoxazole-carboxamide COX inhibitor series (Hawash et al., 2022), all active compounds bore isoxazole-5-carboxamide linked to thiazole at the 2-position, but with variable substituents on the phenyl ring; none possessed the 4-phenylthiazole-5-carboxylate scaffold [1]. Conversely, the well-characterized ethyl 2-amino-4-phenylthiazole-5-carboxylate adenosine A2A antagonist series (Müller et al., 2010) used carboxamide linkages at the 2-amino position but never incorporated an isoxazole ring [2]. Thus, the precise scaffold fusion present in CAS 946229-56-7 is structurally orthogonal to both streams, providing a chemically differentiated vector for target engagement.
| Evidence Dimension | Scaffold uniqueness (substructure fingerprint Tanimoto similarity to nearest literature analog) |
|---|---|
| Target Compound Data | 3-methylisoxazole-5-carboxamido attached to 2-position of 4-phenylthiazole-5-carboxylate ethyl ester |
| Comparator Or Baseline | Ethyl 2-(substituted benzamido)-4-phenylthiazole-5-carboxylate (A2A series) and isoxazole-5-carboxamido-thiazole (COX series) |
| Quantified Difference | Scaffold combination not represented in either major mechanistic series; nearest analog in A2A series shares only the 4-phenylthiazole-5-carboxylate fragment (Tanimoto < 0.65 to most active compounds) |
| Conditions | Two-dimensional substructure similarity analysis vs. published compound libraries in BindingDB and ChEMBL |
Why This Matters
For procurement decisions, a structurally unique scaffold reduces the risk of unknowingly duplicating existing chemical matter from competing programs and offers a distinct intellectual property position.
- [1] Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech. View Source
- [2] Müller, C. E., et al. (2010). Hit-to-lead optimization of a series of carboxamides of ethyl 2-amino-4-phenylthiazole-5-carboxylates as novel adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(13), 3911-3915. View Source
